molecular formula C16H20N4O3S B11465128 N-(3-Cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide

N-(3-Cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide

Cat. No.: B11465128
M. Wt: 348.4 g/mol
InChI Key: KVLNTAHVWMCFMG-UHFFFAOYSA-N
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Description

N-(3-Cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl)-N’-[2-(morpholin-4-yl)ethyl]ethanediamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as sulfur, nitrogen, or oxygen. This particular compound features a cyclopenta[b]thiophene ring, a cyano group, and a morpholine moiety, making it a molecule of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl)-N’-[2-(morpholin-4-yl)ethyl]ethanediamide typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:

    Formation of the Cyclopenta[b]thiophene Ring: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions.

    Attachment of the Morpholine Moiety: This step may involve nucleophilic substitution or addition reactions to attach the morpholine group to the ethylenediamide backbone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-Cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl)-N’-[2-(morpholin-4-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce primary amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-Cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl)-N’-[2-(morpholin-4-yl)ethyl]ethanediamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl)-N’-[2-(piperidin-4-yl)ethyl]ethanediamide
  • N-(3-Cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl)-N’-[2-(pyrrolidin-4-yl)ethyl]ethanediamide

Uniqueness

The uniqueness of N-(3-Cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl)-N’-[2-(morpholin-4-yl)ethyl]ethanediamide lies in its specific combination of functional groups and ring structures, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C16H20N4O3S

Molecular Weight

348.4 g/mol

IUPAC Name

N'-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-N-(2-morpholin-4-ylethyl)oxamide

InChI

InChI=1S/C16H20N4O3S/c17-10-12-11-2-1-3-13(11)24-16(12)19-15(22)14(21)18-4-5-20-6-8-23-9-7-20/h1-9H2,(H,18,21)(H,19,22)

InChI Key

KVLNTAHVWMCFMG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=O)C(=O)NCCN3CCOCC3

Origin of Product

United States

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